Regioisomeric Differentiation: Positional Substitution Pattern Versus 6-Chloro-4-(trifluoromethyl) Regioisomer
The target compound (CAS 791595-83-0) and its regioisomer 6-chloro-4-(trifluoromethyl)benzo[d]thiazol-2-amine (CAS 155538-41-3) possess identical molecular formulas (C8H4ClF3N2S) and molecular weights (252.64 g/mol) but differ critically in the positional arrangement of the chloro and trifluoromethyl substituents. The target compound places the chlorine at position 4 and the CF3 group at position 6, whereas the regioisomer inverts this arrangement (chlorine at 6, CF3 at 4) . This positional difference is expected to produce distinct electronic and steric profiles that are relevant for target engagement in medicinal chemistry applications [1].
| Evidence Dimension | Substitution Pattern (Chloro Position / CF3 Position) |
|---|---|
| Target Compound Data | Chloro at 4-position; Trifluoromethyl at 6-position |
| Comparator Or Baseline | 6-Chloro-4-(trifluoromethyl)benzo[d]thiazol-2-amine (CAS 155538-41-3): Chloro at 6-position; Trifluoromethyl at 4-position |
| Quantified Difference | Regioisomeric reversal of both substituent positions on the benzothiazole ring |
| Conditions | Structural comparison based on IUPAC nomenclature and canonical SMILES representations |
Why This Matters
Procurement of the incorrect regioisomer will yield a compound with a fundamentally different spatial arrangement of key pharmacophoric elements, potentially invalidating SAR hypotheses and experimental results.
- [1] Bioorganic & Medicinal Chemistry Letters. Structure-activity relationship study indicating halogen substitution favors activity in benzothiazole derivatives. View Source
